molecular formula C10H22LiNO B045308 Lithium diisopropylamide mono(tetrahydrofuran) CAS No. 123333-84-6

Lithium diisopropylamide mono(tetrahydrofuran)

Cat. No.: B045308
CAS No.: 123333-84-6
M. Wt: 179.3 g/mol
InChI Key: YTJXGDYAEOTOCG-UHFFFAOYSA-N
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Description

Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is a solution of lithium diisopropylamide in tetrahydrofuran, commonly used as a strong, non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to deprotonate weakly acidic compounds without attacking carbonyl groups, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

Lithium diisopropylamide (commonly abbreviated as LDA) is a strong base . Its primary targets are protons in carbon-hydrogen compounds . It abstracts hydrogen from active carbon , making it a key player in deprotonation reactions .

Mode of Action

LDA interacts with its targets by abstracting a proton from carbon-hydrogen compounds . This interaction results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . The deprotonation process is facilitated by LDA’s non-nucleophilic nature, which prevents it from reacting with other groups in the molecule .

Biochemical Pathways

The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds . This process leads to the generation of carbanion or enolate anions . These anions can then participate in various downstream reactions, such as the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

As a strong base, LDA’s pharmacokinetic properties are primarily determined by its reactivity and solubility . It is highly reactive, readily participating in deprotonation reactions . Its good solubility in non-polar organic solvents enhances its bioavailability . It’s important to note that lda is usually generated and observed only in solution .

Result of Action

The action of LDA results in the formation of carbanion or enolate anions from carbonyl group-containing compounds . These anions can then be used in further reactions, such as the formation of carbon-carbon bonds . This makes LDA a valuable tool in organic synthesis .

Action Environment

The action of LDA is influenced by several environmental factors. Its reactivity and efficacy are enhanced in non-polar organic solvents , which also improve its stability . The temperature can also affect the extent of LDA’s aggregation in solution, which in turn can influence its reactivity . Furthermore, LDA is sensitive to moisture and oxygen, which can lead to its decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium diisopropylamide mono(tetrahydrofuran) is typically prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. The reaction is carried out at low temperatures, usually between 0°C and -78°C, to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the preparation of lithium diisopropylamide mono(tetrahydrofuran) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and concentration of the product. The compound is often supplied as a solution in cyclohexane or other non-polar solvents to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium diisopropylamide mono(tetrahydrofuran) primarily undergoes deprotonation reactions. It is used to generate carbanions or enolate anions from carbonyl-containing compounds. These anions can then participate in various reactions, including alkylation, acylation, aldol condensation, and α-selenation .

Common Reagents and Conditions

    Reagents: Diisopropylamine, n-butyllithium, tetrahydrofuran.

    Conditions: Low temperatures (0°C to -78°C), inert atmosphere (usually nitrogen or argon).

Major Products

The major products formed from reactions involving lithium diisopropylamide mono(tetrahydrofuran) include enolates, which can further react to form α,β-unsaturated carbonyl compounds, alkylated ketones, and other derivatives .

Scientific Research Applications

Lithium diisopropylamide mono(tetrahydrofuran) is widely used in scientific research due to its strong basicity and non-nucleophilic nature. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium diisopropylamide mono(tetrahydrofuran) is unique due to its coordination with tetrahydrofuran, which enhances its solubility and stability in non-polar solvents. This coordination also allows for more selective deprotonation reactions compared to other bases .

Properties

IUPAC Name

lithium;di(propan-2-yl)azanide;oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJXGDYAEOTOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C.C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22LiNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924467
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-84-6
Record name Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

LDA/THF was prepared by adding n-BuLi (0.29 mL, 1.6 M/hexanes, 0.46 mmol, 3.0 equiv) to diisopropylamine (65 μL, 0.46 mmol, 3.0 equiv) in 3 mL dry THF under a nitrogen atmosphere in a flame dried schenck flask at −78° C. The resulting solution was warmed to −20° C. and stirred for another 15 min. After the LDA solution was cooled down to −78° C., TMEDA (69 μL, 0.46 mmol, 3.0 equiv) was added slowly via a syringe. Compound S2-1-1 (0.10 g, 0.20 mmol, 1.3 equiv) was dissolved in 1 mL dry THF and added into the LDA solution slowly via a syringe. A dark-red color appeared as soon as addition started. After stirring for 10 min, enone S1-9 (74 mg, 0.15 mmol, 1.0 equiv) in 1 mL dry THF was added slowly a via syringe. After 10 min, LC/MS indicated that the enone was consumed and the product present. The reaction mixture was allowed to slowly warm to −20° C. in 1 h. A phosphate buffer solution (pH 7, 10 mL) was added, followed by the addition of 20 mL saturated aqueous ammonium chloride. The resulting mixture was extracted with dichloromethane (3×15 mL). The combined extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting orange-red oil was purified by column chromatography (Biotage 10 g column, 10% to 30% EtOAc in hexanes gradient) to yield the desired compound S2-2-1 (90 mg, 65%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Quantity
65 μL
Type
reactant
Reaction Step Two
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Quantity
3 mL
Type
reactant
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Quantity
69 μL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
enone
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

An LDA/THF solution was prepared by adding n-BuLi (1.6 M/hexanes, 5.10 mL, 8.16 mmol, 1.5 equiv) to diisopropylamine (1.15 mL, 8.16 mmol, 1.5 equiv) in THF (15 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 15 min. After the LDA solution was cooled to −78° C., compound S1-6 (2.26 g, 5.44 mmol, 1.0 equiv) in THF (5 mL) was added dropwise. An orange-red solution was formed. After 10 min, DMF (1.26 mL, 16.30 mmol, 3.0 equiv) was added dropwise. The reaction solution was allowed to warm to −20° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. This gave 2.42 g of crude S1-7, which was purified by column chromatography (Biotage 24 g column, 5 to 10% EtOAc in hexanes gradient), yielding 2.23 g (92%) of the pure compound S1-7 as a light yellow solid: 1H NMR (400 MHz, CDCl3) δ 10.37 (s, 1 H), 7.51-7.47 (m, 2 H), 7.40-7.33 (m, 5 H), 7.27 (t, J=7.3 Hz, 1 H), 7.06-7.02 (m, 2 H), 5.12 (s, 2 H), 2.37 (d, J=2.3 Hz, 3 H).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
1.26 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

LDA/THF was prepared by adding n-BuLi (1.6 M, 1.31 mL, 2.10 mmol, 1.5 equiv) to diisopropylamine (0.30 mL, 2.10 mmol) in THF (5 mL) at −78° C. The reaction mixture was warmed to −20° C. and stirred for 10 min. After the LDA solution was cooled to −78° C., compound S23-1 (0.52 g, 1.40 mmol) in THF (2 mL) was added dropwise, forming an orange-red solution. After 10 min, a solution of iodine (0.76 g, 2.97 mmol, 2.1 equiv) in THF (2 mL) was added dropwise to the above reaction mixture. The reaction solution was allowed to warm to −15° C. in 1 h and quenched by saturated aqueous NH4Cl. LC/MS indicated that the starting material was all consumed. The reaction mixture was diluted with EtOAc (100 mL), washed with a 5% sodium thiosulfate solution (2×30 mL), water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil was purified by flash column chromatography (Silicycle 12 g column, 1% to 5% EtOAc in hexanes gradient), to provide S23-2 (0.56 g, 80%): 1H NMR (400 MHz, CDCl3) δ 7.48-7.43 (m, 2 H), 7.39-7.32 (m, 5 H), 7.28-7.22 (m, 1 H), 7.05-6.99 (m, 2 H), 5.08 (s, 2 H), 2.39 (d, J=2.4 Hz, 3 H); MS (ESI) m/z 495.03 (M−H).
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.76 g
Type
reactant
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Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A tetrahydrofuran (8 ml) solution of diisopropylamine (1.0 ml, 7.1 mmol) was cooled to 5° C., then n-butyllithium hexane solution (4.1 ml, 1.58 M, 6.5 mmol) was dropwise added thereto while 10 minutes, thus lithium diisopropylamide tetrahydrofuran solution was obtained.
Name
n-butyllithium hexane
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium diisopropylamide mono(tetrahydrofuran)
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Reactant of Route 4
Lithium diisopropylamide mono(tetrahydrofuran)
Reactant of Route 5
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Reactant of Route 6
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